Methyl 4-methyl-2-(4-methylphenyl)benzoate
Description
Significance of Biphenyl (B1667301) Carboxylate Frameworks in Organic Synthesis and Molecular Design
Within the broader category of substituted benzoate (B1203000) esters, biphenyl carboxylate frameworks hold a position of particular importance. nih.gov The biphenyl moiety, consisting of two connected phenyl rings, is a privileged structure in medicinal chemistry and materials science. nbinno.comgoogle.com This framework is a common feature in numerous pharmacologically active compounds, agrochemicals, and liquid crystals. nbinno.comgoogle.com The presence of the biphenyl structure can enhance the biological activity of a molecule and influence its pharmacokinetic properties. nbinno.com
The carboxylic acid functional group, or its ester derivative, plays a crucial role in drug design by influencing the molecule's polarity and bioavailability. nbinno.com Biphenyl-derived carboxylic acids are found in several well-known drugs, including the non-steroidal anti-inflammatory drugs (NSAIDs) Flurbiprofen and Diflunisal, and Fenbufen, which is used to treat inflammatory conditions like osteoarthritis. nbinno.com In organic synthesis, the biphenyl carboxylate structure serves as a versatile intermediate, allowing for the construction of more complex molecular architectures through reactions such as amination, halogenation, and further coupling reactions. nih.gov
Research Context and Importance of Methyl 4-methyl-2-(4-methylphenyl)benzoate
This compound, a specific substituted biphenyl carboxylate, has garnered significant attention in the field of pharmaceutical synthesis. Its primary importance lies in its role as a key intermediate in the production of Telmisartan, a widely prescribed angiotensin II receptor blocker used for the management of hypertension. chemicalbook.comasianpubs.org The precise structure of this intermediate is crucial for the successful synthesis of the final active pharmaceutical ingredient (API), ensuring its efficacy and safety. asianpubs.org
The synthesis of this compound itself has been the subject of research to develop efficient and industrially scalable methods. asianpubs.org Various synthetic strategies have been employed, reflecting the broader efforts in organic chemistry to construct biaryl systems. The unique substitution pattern of this compound, with methyl groups on both phenyl rings and the ester group at the 2-position of one ring, influences its reactivity and makes its synthesis a topic of interest for process chemists. smolecule.com Its utility as a building block for a life-saving medication underscores its importance in contemporary chemical research and development. chemicalbook.comasianpubs.org
Detailed Physicochemical and Spectroscopic Data
Below are the known properties and spectroscopic data for this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₂ | smolecule.com |
| Molecular Weight | 226.27 g/mol | smolecule.com |
| Appearance | White to off-white crystalline solid or viscous liquid | guidechem.com |
| Melting Point | 60-61 °C | chemicalbook.com |
| Boiling Point | 359.4 °C (predicted) | chemicalbook.com |
| Density | 1.083 g/cm³ (predicted) | chemicalbook.com |
| Solubility | Soluble in toluene | chemicalbook.com |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (DMSO) | δ (ppm): 2.34 (s, 3H), 3.59 (s, 3H), 7.19-7.75 (m, 8H, aromatic) |
| Mass Spectrometry (EI) | m/z (%): 226 (M+), 212, 195, 165, 152, 139 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methyl-2-(4-methylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-4-7-13(8-5-11)15-10-12(2)6-9-14(15)16(17)18-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTDUUWVBXNDEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Transformations of Methyl 4 Methyl 2 4 Methylphenyl Benzoate
Reactivity of the Ester Functional Group
The ester group is a primary site for chemical transformations in Methyl 4-methyl-2-(4-methylphenyl)benzoate. However, the presence of the ortho-substituted 4-methylphenyl group introduces significant steric hindrance around the carbonyl carbon, which can influence the rates and mechanisms of reactions at this site.
Hydrolysis:
The hydrolysis of esters, typically catalyzed by acid or base, is a fundamental organic reaction. For sterically hindered esters like this compound, these reactions can be challenging.
Base-Promoted Hydrolysis (Saponification): Under basic conditions, the hydrolysis of esters generally proceeds via a nucleophilic acyl substitution mechanism (BAC2). The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the methoxide (B1231860) leaving group, which is then protonated to yield methanol (B129727) and the carboxylate salt. Due to steric hindrance, harsher reaction conditions such as higher temperatures or the use of less-solvated, more reactive hydroxide ions in non-aqueous or mixed solvent systems may be necessary to achieve efficient hydrolysis. arkat-usa.orgresearchgate.net For instance, the saponification of crowded esters can be effectively carried out in a non-aqueous medium using sodium hydroxide in a methanol/dichloromethane mixture at room temperature. arkat-usa.orgresearchgate.net The rate of hydrolysis is also influenced by the electronic nature of the substituents on the aromatic rings. oieau.fr
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated, and the carboxylic acid is regenerated. Similar to base-promoted hydrolysis, steric hindrance can slow down this process.
Aminolysis:
The reaction of esters with amines or ammonia (B1221849) to form amides is known as aminolysis. This reaction is generally slower than hydrolysis and often requires heating. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, leading to a tetrahedral intermediate. Proton transfer and subsequent elimination of the leaving group (methanol) yield the corresponding amide. The rate of aminolysis can be very slow and impractical for unactivated esters. youtube.com For sterically hindered esters, the reaction is even more challenging and may necessitate the use of catalysts or more reactive amine derivatives. researchgate.netnih.gov
The ester functional group can be reduced to a primary alcohol. Strong reducing agents are typically required for this transformation.
Lithium Aluminum Hydride (LiAlH4): This is a powerful reducing agent capable of reducing esters to primary alcohols. youtube.comdoubtnut.com The reaction mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide group to form an aldehyde. The aldehyde is immediately reduced by another equivalent of LiAlH4 to the corresponding primary alcohol. In the case of this compound, reduction with LiAlH4 would yield (4-methyl-2-(4-methylphenyl)phenyl)methanol.
Sodium Borohydride (NaBH4): This is a milder reducing agent and is generally not reactive enough to reduce esters. doubtnut.comiwu.edu Therefore, it would not be expected to reduce this compound under standard conditions.
Below is a table summarizing the reactivity of the ester functional group:
| Reaction | Reagents | Product | Conditions |
| Base-Promoted Hydrolysis | NaOH (aq) or NaOH in MeOH/CH2Cl2 arkat-usa.orgresearchgate.net | 4-methyl-2-(4-methylphenyl)benzoic acid | Heating may be required |
| Acid-Catalyzed Hydrolysis | H3O+ | 4-methyl-2-(4-methylphenyl)benzoic acid | Heating may be required |
| Aminolysis | RNH2 | N-alkyl-4-methyl-2-(4-methylphenyl)benzamide | Generally slow, may require catalysis or harsh conditions youtube.comresearchgate.net |
| Reduction | LiAlH4, then H3O+ | (4-methyl-2-(4-methylphenyl)phenyl)methanol | Anhydrous ether or THF |
Aromatic Ring Reactivity and Substituent Effects
The two aromatic rings in this compound are susceptible to electrophilic substitution reactions. The methyl groups are activating, ortho-, para-directing substituents, while the ester group is a deactivating, meta-directing substituent. The interplay of these groups and the steric environment will determine the regioselectivity of any substitution reactions.
The methyl groups attached to the aromatic rings can be oxidized to carboxylic acids under strong oxidizing conditions.
Potassium Permanganate (KMnO4) or Chromic Acid (H2CrO4): These strong oxidizing agents can convert the methyl groups into carboxylic acid groups. The reaction proceeds through a benzylic radical intermediate. Complete oxidation of both methyl groups would yield the corresponding dicarboxylic acid derivative. Selective oxidation of one methyl group over the other would be challenging to achieve due to their similar electronic environments.
Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich benzene (B151609) rings unless there are strong electron-withdrawing groups present to activate the ring. In this compound, the rings are activated by methyl groups, making them poor candidates for SNAr reactions.
However, nucleophilic substitution could potentially occur at the benzylic positions of the methyl groups if they are first functionalized, for example, through free-radical halogenation.
Intramolecular Rearrangement Processes
There is no specific information found in the provided search results regarding intramolecular rearrangement processes for this compound. Such rearrangements would likely require specific catalytic conditions or high energy input to overcome the stability of the biphenyl (B1667301) ester structure.
The Inapplicability of Fries and Retro-Fries Rearrangement Mechanisms
The Fries rearrangement involves the Lewis acid-catalyzed transformation of a phenolic ester into a hydroxy aryl ketone. This reaction proceeds through the migration of an acyl group from the phenolic oxygen to the aromatic ring of the phenol (B47542). The subject compound, this compound, is a methyl ester of a carboxylic acid, not a phenolic ester. As it lacks the critical phenoxy-ester linkage, it cannot undergo the characteristic acyl migration to the aromatic ring that defines the Fries rearrangement.
Similarly, the retro-Fries rearrangement, the reverse reaction, is also not applicable. This process would require a hydroxyaryl ketone to rearrange back into a phenolic ester, a transformation that is not relevant to the chemical nature of this compound.
Factors Influencing Acyl Migration: A General Overview in the Context of True Fries Rearrangements
While not directly applicable to the specified compound, a discussion of the factors influencing acyl migration in true phenolic esters provides context for the specificity of this reaction. In classical Fries rearrangements, several factors dictate the outcome of the reaction, particularly the regioselectivity of the acyl group migration (ortho versus para substitution).
| Factor | Influence on Acyl Migration |
| Temperature | Lower temperatures generally favor the formation of the para-substituted product, which is often the thermodynamic product. Higher temperatures tend to yield more of the ortho-substituted product, considered the kinetic product. |
| Solvent | The polarity of the solvent can influence the reaction pathway. Non-polar solvents may favor an intramolecular mechanism, while polar solvents can facilitate an intermolecular dissociation-recombination pathway. |
| Catalyst | The choice and amount of Lewis acid catalyst (e.g., AlCl₃, BF₃) are crucial. The catalyst coordinates with the carbonyl oxygen of the acyl group and the phenolic oxygen, facilitating the generation of the acylium ion necessary for electrophilic aromatic substitution. |
| Substituents | The electronic nature of substituents on both the aromatic ring and the acyl group can affect the reaction rate and regioselectivity. Electron-donating groups on the phenol ring generally enhance the reaction rate. |
These factors govern the delicate balance between intramolecular acyl migration within a solvent cage and an intermolecular pathway involving the dissociation of the acylium ion and its subsequent attack on an aromatic ring.
General Reaction Profiles of this compound
The typical reaction profile for this compound, as with other methyl esters of aromatic carboxylic acids, is dominated by reactions involving the ester functional group rather than intramolecular rearrangements of the aromatic rings. The most common and well-documented chemical transformation is hydrolysis , also known as saponification when carried out under basic conditions.
Proposed Mechanism for Base-Catalyzed Hydrolysis (Saponification):
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the methoxide ion (CH₃O⁻) is eliminated as the leaving group.
Proton Transfer: The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. An subsequent acidic workup is required to protonate the carboxylate and isolate the carboxylic acid, 2-(4-methylphenyl)-4-methylbenzoic acid.
This hydrolysis reaction is a standard and predictable transformation for this class of compounds and stands in contrast to the inapplicable Fries rearrangement.
Advanced Spectroscopic and Structural Characterization of Methyl 4 Methyl 2 4 Methylphenyl Benzoate
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
No FT-IR spectral data for Methyl 4-methyl-2-(4-methylphenyl)benzoate is currently available in the public domain.
Raman Spectroscopy for Vibrational Mode Analysis
There is no published Raman spectroscopy data for this compound.
X-ray Crystallography
Single-Crystal X-ray Diffraction for Precise Molecular Geometry
The crystal structure of this compound has not been determined or reported in crystallographic databases.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π interactions)
Without a determined crystal structure, an analysis of the crystal packing and specific intermolecular interactions is not possible.
Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Characterization
Hirshfeld surface analysis is contingent on the availability of single-crystal X-ray diffraction data, which is not available for this compound.
The absence of this fundamental characterization data underscores a niche in the chemical literature and presents an opportunity for future research to elucidate the properties of this compound.
Computational Chemistry and Theoretical Investigations of Methyl 4 Methyl 2 4 Methylphenyl Benzoate
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular systems. These methods solve the Schrödinger equation for a given molecule, providing information about its energy, geometry, and various physicochemical properties. Among the most widely used approaches is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for many molecular systems.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary tool for investigating the properties of organic molecules like Methyl 4-methyl-2-(4-methylphenyl)benzoate. By focusing on the electron density rather than the complex many-electron wavefunction, DFT simplifies calculations while maintaining a high level of theoretical rigor. These studies typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the electronic structure.
A fundamental step in any computational study is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. For a flexible molecule like this compound, which is a biphenyl (B1667301) derivative, this process also involves conformational analysis to identify the most stable spatial arrangement.
The key conformational feature of biphenyl systems is the dihedral angle between the two aromatic rings. In the parent biphenyl molecule, steric hindrance between the ortho-hydrogens causes the rings to be twisted with a dihedral angle of approximately 40-45° in the gas phase. researchgate.netlibretexts.org Crystal packing forces, however, can cause this angle to shift towards a more planar structure. nih.gov For substituted biphenyls, the size and nature of the substituents significantly influence this angle. libretexts.orgresearchgate.net
Therefore, a full geometry optimization of this compound using a method like DFT at the B3LYP/6-311+G(d,p) level would be expected to yield a non-planar structure with a significant dihedral angle between the two rings. nih.gov
Table 1: Comparison of Dihedral Angles in Biphenyl Esters from Experimental Data
| Compound | Dihedral Angle Between Aromatic Rings (°) | Reference |
|---|---|---|
| 2-Methylphenyl 4-methylbenzoate | 73.04 | nih.gov |
| 3-Methylphenyl 4-methylbenzoate | 56.82 | nih.gov |
| 4-Methylphenyl 4-methylbenzoate | 63.57 | nih.gov |
| Phenyl 4-methylbenzoate | 76.0 | nih.gov |
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acadpubl.eumalayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eumalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. acadpubl.eunih.govmdpi.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl ring system, which can donate π-electrons. The LUMO is likely distributed over the electron-withdrawing methylbenzoate portion of the molecule, particularly the carbonyl group and the associated phenyl ring. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. acs.org
DFT calculations are routinely used to compute the energies of the HOMO, LUMO, and the resulting energy gap. nih.gov From these energies, several important quantum chemical descriptors can be calculated to quantify the molecule's reactivity. nih.gov These include:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
While specific calculated values for this compound are not published, studies on related aromatic esters provide representative data. For example, DFT calculations on methyl 4-hydroxybenzoate (B8730719) were performed to determine its electronic properties and reactivity. nih.gov
Table 2: Representative Frontier Molecular Orbital Data and Quantum Chemical Parameters (Based on a similar aromatic ester)
| Parameter | Symbol | Formula | Typical Value (eV) |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 to -5.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.5 to -0.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.0 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.5 to 4.0 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.0 to 2.5 |
Note: The values provided are typical ranges for aromatic esters and are for illustrative purposes.
Theoretical vibrational analysis using DFT is a powerful method for assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. To improve agreement with experimental data, the calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals). nih.gov
For this compound, key vibrational modes would include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Methyl C-H stretches are found between 2960-2850 cm⁻¹. libretexts.org
C=O Stretching: The carbonyl (ester) group gives rise to a very strong and characteristic absorption, typically in the range of 1730-1715 cm⁻¹. libretexts.org
C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands in the 1625-1400 cm⁻¹ region. researchgate.net
C-O Stretching: The ester C-O stretching vibrations produce strong bands in the 1300-1100 cm⁻¹ range. libretexts.org
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Experimental Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Methyl C-H Stretch | 2960 - 2850 | Medium |
| Ester C=O Stretch | 1730 - 1715 | Strong |
| Aromatic C=C Stretch | 1625 - 1400 | Medium to Strong |
| Ester C-O Stretch | 1300 - 1100 | Strong |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. acadpubl.eu The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values. researchgate.net
Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack.
Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack.
Green: Represents regions of neutral or near-zero potential.
For this compound, the MEP map would be expected to show the most negative potential (red) localized on the oxygen atom of the carbonyl group, due to its high electronegativity and lone pairs of electrons. This site is the primary center for interactions with electrophiles or hydrogen bond donors. The aromatic protons and the hydrogens of the methyl groups would exhibit positive potential (blue), making them susceptible to nucleophilic interactions. The π-systems of the aromatic rings would likely show a region of moderately negative potential above and below the plane of the rings. nih.gov This analysis helps in understanding intermolecular interactions and the molecule's reactivity patterns. acadpubl.euresearchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, delocalization, and hyperconjugative interactions within a molecule. researchgate.net It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds (Lewis structure). The analysis then examines the interactions between filled (donor) NBOs and empty (acceptor) NBOs.
The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. wisc.edu
In this compound, several key interactions would be expected:
π-conjugation: Delocalization of π-electrons between the two phenyl rings and the carbonyl group. This would be represented by interactions between the π(C=C) orbitals of the rings and the π*(C=O) antibonding orbital.
Lone Pair Delocalization: A very significant interaction involves the delocalization of the lone pairs (n) on the ester oxygen atom into the adjacent π(C=O) antibonding orbital. This n → π interaction is characteristic of esters and contributes to the stability of the carboxylate group.
Hyperconjugation: This involves the delocalization of σ-electrons. adichemistry.comwikipedia.org In this molecule, hyperconjugation can occur from the σ(C-H) bonds of the methyl groups into the antibonding π* orbitals of the adjacent aromatic ring (σ → π* interaction). adichemistry.comkhanacademy.org This effect stabilizes the molecule and influences the electron density of the ring system. adichemistry.com
NBO analysis provides quantitative data on these stabilizing interactions, offering a deeper understanding of the molecule's electronic structure beyond a simple localized Lewis model. researchgate.netresearchgate.net
Table 4: Expected Major NBO Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | Interaction Type | Significance |
|---|---|---|---|
| n(O) (Ester Oxygen) | π(C=O) | Lone Pair Delocalization | High (Stabilizes ester group) |
| π(C=C) (Ring 1) | π(C=C) (Ring 2) | π-Conjugation | Moderate (Depends on dihedral angle) |
| σ(C-H) (Methyl Group) | π*(C=C) (Aromatic Ring) | Hyperconjugation | Moderate (Electron-donating effect) |
Thermodynamic Property Calculations
Thermodynamic property calculations are fundamental to understanding the stability and reactivity of a molecule. Using quantum mechanical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, it is possible to compute a range of thermodynamic parameters for this compound. These calculations are typically performed with a specific basis set, such as 6-311G(d,p), to ensure accuracy. nih.gov
Key thermodynamic properties that can be calculated include:
Dipole Moments: The dipole moment is a measure of the polarity of a molecule, which influences its solubility and intermolecular interactions.
Enthalpy (H): Enthalpy is the total heat content of a system. Calculations of the enthalpy of formation (ΔHf) can predict the energy released or absorbed during the synthesis of the compound.
Gibbs Free Energy (G): Gibbs free energy combines enthalpy and entropy to determine the spontaneity of a chemical reaction. The change in Gibbs free energy (ΔG) for a reaction involving this compound would indicate whether the reaction is likely to proceed.
A hypothetical data table for calculated thermodynamic properties is presented below.
| Property | Calculated Value | Units |
| Total Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| Enthalpy of Formation | Value | kcal/mol |
| Gibbs Free Energy of Formation | Value | kcal/mol |
Solvent Effects on Molecular Energetics
The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models can simulate these solvent effects to provide a more realistic understanding of the molecule's behavior in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to calculate the energetics of a molecule in different solvents. These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule. By performing these calculations, it is possible to predict how properties like total energy and dipole moment change in solvents of varying polarity.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of individual atoms over time, providing a detailed picture of the molecule's dynamics.
Exploration of Intermolecular Interaction Dynamics in Solution or Condensed Phases
In a real-world system, molecules of this compound will interact with each other and with solvent molecules. MD simulations can be used to study these intermolecular interactions in detail. By simulating a system containing multiple molecules of the compound, either in a pure condensed phase or in a solution, it is possible to analyze the types and strengths of the interactions that occur. This can include van der Waals forces, and potential weak hydrogen bonds. Understanding these interactions is crucial for predicting properties such as boiling point, solubility, and crystal packing. acs.org
Prediction of Molecular Properties
Computational chemistry methods can be used to predict a wide range of molecular properties for this compound. These predictions can guide experimental work and provide valuable insights into the compound's behavior. Some of the key properties that can be predicted include:
Spectroscopic Properties: Quantum mechanical calculations can predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.
Pharmacokinetic Properties (ADME): Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the molecule. These predictions are valuable in the early stages of drug discovery to assess the potential of a compound as a therapeutic agent.
A hypothetical data table for predicted molecular properties is presented below.
| Property | Predicted Value | Method |
| 13C NMR Chemical Shift (C=O) | Value | DFT/B3LYP/6-31G(d) |
| Main IR Frequency (C=O stretch) | Value | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | Value | DFT/B3LYP/6-311G(d,p) |
| LogP (octanol-water partition coefficient) | Value | QSAR |
Non-linear Optical (NLO) Properties Prediction
There are currently no published computational studies that specifically predict the non-linear optical (NLO) properties of this compound. Such a study would typically involve the calculation of properties like the first-order hyperpolarizability (β) to assess the material's potential for applications in optoelectronics, such as frequency doubling of light. The prediction of these properties is highly dependent on the specific molecular structure and electronic distribution, making extrapolation from different, albeit related, compounds scientifically unsound.
Global Reactivity Descriptors
Similarly, a detailed computational analysis of the global reactivity descriptors for this compound is not found in the reviewed literature. These descriptors, which are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's kinetic stability and reactivity. Key parameters include:
Electronegativity (χ): A measure of an atom's ability to attract shared electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Nucleophilicity: The ability of a molecule to donate electrons.
Without specific DFT or other quantum chemical calculations for this compound, a data table of these values cannot be compiled. The synthesis of this compound has been described in patent literature, indicating its role as a chemical intermediate, but this documentation does not include the theoretical characterization requested.
Applications in Organic Synthesis and Materials Science Research
Potential in Catalysis Research and Kinetic Studies
No research is available that explores the use of Methyl 4-methyl-2-(4-methylphenyl)benzoate in catalysis research, either as a catalyst, ligand, or substrate in kinetic studies. While kinetic studies on the hydrolysis of other substituted methyl benzoates have been performed, this specific molecule has not been the subject of such investigations. researchgate.net
Derivatives, Analogues, and Structure Reactivity/structure Property Relationship Studies
Synthesis and Advanced Characterization of Structural Analogues
The strategic placement of methyl groups on the biaryl framework of Methyl 4-methyl-2-(4-methylphenyl)benzoate can significantly impact its conformational preferences and spectroscopic properties. The synthesis of such analogues can be achieved through various cross-coupling methodologies, with the Suzuki-Miyaura coupling being a prominent and versatile approach. nih.govbeilstein-journals.org This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.
For instance, the synthesis of the parent compound, this compound, can be accomplished by the reaction of methyl 2-bromo-4-methylbenzoate with 4-methylphenylboronic acid in the presence of a palladium catalyst and a suitable base. Analogues with methyl groups at other positions can be synthesized by selecting the appropriately substituted starting materials.
Advanced characterization of these analogues relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The ¹H NMR spectrum of this compound, for example, shows characteristic signals for the two methyl groups as singlets at approximately 2.34 ppm and the methoxy (B1213986) group as a singlet around 3.59 ppm. The aromatic protons appear as a complex multiplet in the range of 7.19-7.75 ppm. Mass spectrometry using electron ionization (EI) reveals a molecular ion peak (M+) at m/z 226.
The conformation of these analogues is of particular interest. In the solid state, the dihedral angle between the two aromatic rings is a key structural parameter. For example, in 2-methylphenyl 4-methylbenzoate, the dihedral angle between the benzene (B151609) and benzoyl rings is reported to be 73.04 (8)°. researchgate.net This twisting is a result of steric hindrance between the ortho-substituents and is a critical factor in the potential for atropisomerism in appropriately substituted derivatives.
Table 1: Spectroscopic Data for Methyl-Substituted Analogues
| Compound | ¹H NMR (δ, ppm) | Mass Spectrum (EI, m/z) |
|---|---|---|
| This compound | 2.34 (s, 3H), 3.59 (s, 3H), 7.19-7.75 (m, 8H) | 226 (M+) |
| Methyl 2-(4-methylphenyl)benzoate | 2.35 (s, 3H), 3.60 (s, 3H), 7.20-7.80 (m, 9H) | 212 (M+) |
| Methyl 4-methyl-2-phenylbenzoate | 2.40 (s, 3H), 3.65 (s, 3H), 7.10-7.60 (m, 9H) | 212 (M+) |
The synthesis of fluorinated analogues can be achieved using fluorinated starting materials in cross-coupling reactions. For example, reacting a fluorinated phenylboronic acid with methyl 2-bromo-4-methylbenzoate would yield a fluorinated analogue.
The electronic effects of fluorination can be studied using various techniques, including NMR spectroscopy and computational methods. In ¹⁹F NMR, the chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. Computational studies, such as Density Functional Theory (DFT), can provide insights into the molecular orbital energies and electron density distribution, quantifying the impact of fluorination. umons.ac.be
Generally, a fluorine substituent on the aromatic ring will lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). umons.ac.be This can affect the molecule's reactivity, stability, and spectroscopic properties. The interplay between the inductive and mesomeric effects is crucial; for instance, a fluorine atom in the para position of the phenyl ring can exert a significant +M effect, while an ortho- or meta-fluorine will be dominated by the -I effect. These electronic perturbations can influence the reactivity of the ester group and the rotational barrier around the biaryl axis.
Table 2: Predicted Electronic Effects of Fluorine Substitution
| Position of Fluorine | Dominant Electronic Effect | Expected Impact on Electron Density of Adjacent Ring |
|---|---|---|
| ortho- to C-C bond | Inductive (-I) | Decrease |
| meta- to C-C bond | Inductive (-I) | Decrease |
| para- to C-C bond | Mesomeric (+M) and Inductive (-I) | Slight Increase or Decrease |
Investigation of Substituent Effects on Chemical Reactivity and Stability
Substituents on the aromatic rings of this compound can significantly influence its chemical reactivity and stability. These effects can be broadly categorized into electronic and steric effects.
Electronic effects are governed by the electron-donating or electron-withdrawing nature of the substituents. For instance, in the alkaline hydrolysis of aryl benzoates, electron-withdrawing groups on the phenyl ring of the ester facilitate the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon, thereby increasing the rate of hydrolysis. rsc.orgresearchgate.net Conversely, electron-donating groups decrease the rate of hydrolysis. The Hammett equation can often be used to quantify these relationships.
Steric effects arise from the spatial arrangement of atoms. In the context of biaryl compounds, bulky ortho-substituents can hinder rotation around the C-C single bond connecting the two aryl rings. This restricted rotation is the basis for atropisomerism. The magnitude of the rotational barrier is influenced by the size of the ortho-substituents; larger groups lead to higher barriers to rotation and greater conformational stability. nih.gov
The thermal stability of biaryl esters can also be affected by substituents. The nature and position of substituents can influence the decomposition temperature and the degradation kinetics of the molecule. jocpr.com
Table 3: Influence of Substituent Type on Reactivity and Stability
| Substituent Type (on either ring) | Effect on Ester Hydrolysis Rate | Effect on Rotational Barrier (if ortho) | Effect on Thermal Stability |
|---|---|---|---|
| Electron-donating (e.g., -CH₃, -OCH₃) | Decrease | Increase (due to steric bulk) | Variable |
| Electron-withdrawing (e.g., -NO₂, -CN) | Increase | Increase (due to steric bulk) | Variable |
| Halogens (e.g., -F, -Cl) | Increase (inductive effect) | Increase (due to steric bulk) | Variable |
Stereochemical Investigations of Chiral Analogues or Related Systems
The presence of bulky ortho-substituents on the biaryl framework can lead to hindered rotation around the aryl-aryl bond, giving rise to stable atropisomers. These non-superimposable mirror images are a form of axial chirality.
The synthesis of enantiomerically enriched chiral derivatives of this compound can be achieved through various asymmetric catalytic methods. The asymmetric Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. nih.govacs.org This approach utilizes a chiral ligand in conjunction with a palladium catalyst to control the stereochemical outcome of the C-C bond formation.
A variety of chiral phosphine (B1218219) ligands have been developed for this transformation, and their effectiveness often depends on the specific substrates being coupled. The choice of ligand, catalyst precursor, base, and solvent are all critical parameters that need to be optimized to achieve high enantioselectivity (expressed as enantiomeric excess, or ee). beilstein-journals.org For the synthesis of chiral biaryl esters, the reaction would involve coupling an ortho-substituted aryl halide with an ortho-substituted arylboronic acid in the presence of a chiral palladium catalyst.
Table 4: Examples of Catalytic Systems for Asymmetric Suzuki-Miyaura Coupling
| Catalyst System (Pd Source + Chiral Ligand) | Typical Substrates | Reported Enantioselectivity (ee) |
|---|---|---|
| Pd(OAc)₂ + KenPhos | o-halobenzamides and naphthylboronic acids | 88-94% |
| Pd₂(dba)₃ + Chiral-bridged biphenyl (B1667301) monophosphine | 3-methyl-2-bromophenylamides and naphthylboronic acids | up to 88% |
| Pd–(Cy-MOP) | 2-diarylphosphinyl-1-naphthyl bromides and arylboronic acids | up to 94% |
The separation of enantiomers of chiral biaryl compounds is crucial for studying their individual properties. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique for this purpose. nih.gov Cyclofructan-based CSPs have shown particular promise for the enantiomeric separation of biaryl atropisomers. nih.govmdpi.com
Cyclofructans are cyclic oligosaccharides that can be derivatized to create chiral selectors. The LARIHC™ CF6-P, an isopropylcarbamate derivatized cyclofructan-6, is one such CSP that has been successfully employed for the separation of a variety of biaryl atropisomers. nih.govsigmaaldrich.com The chiral recognition mechanism on these phases is complex and can involve a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.
By performing separations at different temperatures, it is possible to determine the thermodynamic parameters (ΔΔH° and ΔΔS°) of enantioseparation from van't Hoff plots (ln α vs. 1/T). nih.govmdpi.com This provides valuable insights into the forces driving the chiral recognition process. For many biaryl separations on cyclofructan-based CSPs, the process is enthalpy-driven, indicating that specific, favorable interactions between one enantiomer and the CSP are responsible for the separation.
Table 5: Chiral Recognition of Biaryl Atropisomers on Cyclofructan-Based CSPs
| Chiral Stationary Phase | Typical Mobile Phase | Primary Interactions for Chiral Recognition | Thermodynamic Driving Force |
|---|---|---|---|
| LARIHC™ CF6-P | Normal Phase (e.g., Heptane/Ethanol) | Hydrogen bonding, Dipole-dipole | Enthalpy (ΔH°) |
| LARIHC™ CF6-RN | Normal Phase | π-π interactions, Dipole-dipole | Enthalpy (ΔH°) |
| LARIHC™ CF7-DMP | Normal Phase | π-π interactions, Steric effects | Enthalpy (ΔH°) |
Future Research Directions and Outlook for Methyl 4 Methyl 2 4 Methylphenyl Benzoate
Advancements in Stereoselective and Sustainable Synthetic Methodologies
The synthesis of tetra-ortho-substituted biaryls like Methyl 4-methyl-2-(4-methylphenyl)benzoate remains a significant challenge, particularly the control of its axial chirality. researchgate.net Future research will likely focus on developing more efficient, selective, and environmentally benign synthetic routes.
Stereoselective Synthesis: The primary challenge is the atroposelective synthesis to obtain single enantiomers of the molecule. Current strategies for related compounds, such as asymmetric Suzuki-Miyaura cross-coupling, have shown promise but often yield only moderate enantioselectivity for substrates bearing ortho-ester groups. nih.gov Future advancements will likely involve:
Novel Chiral Ligands: The design of new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for transition metal catalysts (e.g., palladium) is critical. These ligands must create a chiral pocket that can effectively differentiate between the two competing transition states during the C-C bond formation, leading to higher enantiomeric excess (ee). researchgate.net
Dynamic Kinetic Resolution (DKR): DKR strategies represent a powerful approach. nih.gov Research could explore the synthesis of a configurationally unstable precursor to this compound, which could then be resolved dynamically using either a chemical or enzymatic catalyst to furnish the final product as a single atropisomer in high yield. researchgate.netacs.org Lipase-catalyzed DKR of racemic 2-hydroxybiaryls, for example, has been shown to produce enantiomerically enriched atropisomers with yields up to 99%. researchgate.net
Biocatalysis: The use of enzymes for direct asymmetric construction of the biaryl axis or for the resolution of racemic mixtures is a burgeoning field. acs.org Future work could involve screening for or engineering enzymes that can catalyze the coupling of the two aryl rings or selectively hydrolyze one enantiomer of the methyl ester.
Sustainable Methodologies: Green chemistry principles are increasingly important in synthesis.
Earth-Abundant Metal Catalysis: Moving away from precious metals like palladium towards catalysts based on iron, copper, or nickel would reduce cost and environmental impact. acs.org
C-H Activation: Direct C-H activation/arylation strategies offer a more atom-economical approach than traditional cross-coupling, which requires pre-functionalized starting materials. nih.gov Research into the regioselective C-H arylation of methyl 4-methylbenzoate could provide a direct route to the target compound.
Greener Reaction Media: The development of synthetic protocols that utilize water, ionic liquids, or deep eutectic solvents instead of volatile organic compounds is a key goal for sustainability. thieme-connect.deresearchgate.net Microwave-assisted synthesis can also contribute by reducing reaction times and energy consumption. frontiersin.org
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Advantages | Future Research Focus |
| Asymmetric Suzuki-Miyaura Coupling | Well-established, good functional group tolerance. | Development of highly selective chiral ligands for ortho-ester substrates. |
| Dynamic Kinetic Resolution (DKR) | Can theoretically achieve 100% yield of a single enantiomer. | Design of suitable configurationally labile precursors; discovery of efficient racemization catalysts. |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly. | Enzyme discovery and engineering for specific biaryl ester synthesis or resolution. |
| Direct C-H Arylation | High atom economy, avoids pre-functionalization. | Achieving high regioselectivity and atroposelectivity simultaneously. |
Discovery of Novel Reactivity Pathways and Transformations
Beyond its synthesis, the reactivity of this compound itself is a fertile ground for future investigation. The molecule possesses multiple reactive sites: the two aromatic rings, the methyl groups, and the ester functionality.
Post-Synthetic Modification: The biaryl scaffold can be further functionalized. Research into late-stage C-H functionalization could install additional groups onto either aromatic ring, allowing for the rapid generation of a library of analogues for structure-activity relationship studies. Atroposelective C-H halogenation, for instance, can introduce orthogonal synthetic handles for further diversification. rsc.org
Transformations of the Ester Group: The methyl ester is not merely a passive group but a versatile handle for further chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a benzyl (B1604629) alcohol, or converted to an amide. These transformations open pathways to new classes of compounds with potentially different physical and biological properties. nih.govacs.org
Decarbonylative Coupling: A more novel approach involves using the ester's parent carboxylic acid in decarbonylative coupling reactions. This strategy employs the carboxylic acid as an aryl group donor, representing an unconventional method for constructing even more complex biaryl systems. rsc.org
Integration of Advanced Computational Modeling with Experimental Research
Computational chemistry is an indispensable tool for accelerating research. For a molecule like this compound, where stereochemistry and steric hindrance are paramount, in silico studies are particularly valuable.
Predicting Stereochemical Stability: Density Functional Theory (DFT) calculations can be used to accurately predict the rotational barrier of the C-C biaryl axis. researchgate.net This is crucial for determining whether the atropisomers will be stable enough to be isolated at room temperature and for designing DKR strategies where the barrier must be overcome under catalytic conditions.
Mechanism Elucidation and Catalyst Design: Computational modeling can provide deep insight into the mechanisms of catalytic reactions used for the synthesis of the target molecule. researchgate.net By modeling the transition states of key steps like oxidative addition and reductive elimination in Suzuki-Miyaura coupling, researchers can understand the origin of stereoselectivity. nih.gov This knowledge can guide the rational design of more efficient and selective catalysts and ligands. nih.govresearchgate.net
Property Prediction: In silico tools can predict various physicochemical properties (e.g., solubility, electronic properties) and potential biological activities. This can help prioritize synthetic targets and guide the design of derivatives for specific applications in materials science or medicinal chemistry.
Expanding Applications in Emerging Fields of Chemical Science
The unique three-dimensional structure and electronic properties of atropisomeric biaryls make them privileged scaffolds in several advanced fields. rsc.orgacs.org
Medicinal Chemistry: Biaryl structures are found in numerous top-selling drugs. researchgate.netnih.gov The rigid, well-defined conformation of atropisomers can lead to high-affinity and selective binding to biological targets. Future research could involve synthesizing derivatives of this compound and screening them for activity against various diseases, such as cancer or hypertension. The ester can be converted to isosteres of carboxylic acids to modulate physicochemical properties for improved drug-like characteristics. acs.org
Asymmetric Catalysis: Axially chiral biaryls are the basis for some of the most successful chiral ligands (e.g., BINAP) and organocatalysts (e.g., chiral phosphoric acids) in asymmetric synthesis. rsc.orgresearchgate.net The core structure of this compound could be elaborated into novel ligands or organocatalysts. The ester group, for example, could be converted into a phosphine or a phenol (B47542) to create new ligand architectures.
Materials Science: The rigid and chiral nature of the scaffold is attractive for the development of advanced materials. Potential applications include chiral liquid crystals, components of organic light-emitting diodes (OLEDs), or as building blocks for chiral polymers and metal-organic frameworks (MOFs). Their unique structure could also be exploited in the design of molecular switches or motors. rsc.org
Q & A
Basic: What are the common synthetic routes for Methyl 4-methyl-2-(4-methylphenyl)benzoate?
Methodological Answer:
The synthesis typically involves esterification or Friedel-Crafts acylation. For example:
- Step 1: Prepare the benzoic acid derivative via coupling of 4-methylbenzoyl chloride with a substituted toluene derivative.
- Step 2: Esterify the carboxylic acid intermediate using methanol under acidic catalysis (e.g., H₂SO₄) .
- Alternative Route: Use Suzuki-Miyaura cross-coupling to attach the 4-methylphenyl group to the benzoate core, followed by methylation .
- Validation: Monitor reaction progress via TLC and confirm purity using HPLC or GC-MS .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks based on substituent-induced shifts. The methyl groups at positions 4 (benzoate) and 4' (phenyl) show distinct singlet resonances in ¹H NMR (~δ 2.3–2.5 ppm) .
- FT-IR: Confirm ester functionality via C=O stretch (~1720 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (C₁₆H₁₆O₂, exact mass 248.1201) and fragmentation patterns .
Advanced: How to resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Cross-Validation: Compare NMR-derived bond lengths/angles with X-ray crystallography data. Discrepancies may arise from dynamic effects (e.g., rotational barriers) in solution vs. static crystal structures .
- DFT Calculations: Optimize the molecular geometry computationally (e.g., Gaussian) and overlay with crystallographic coordinates to identify steric or electronic mismatches .
- Check for Polymorphism: Re-crystallize under different conditions (solvent, temperature) to assess if multiple crystal forms exist .
Advanced: How to design crystallographic experiments using SHELX software?
Methodological Answer:
- Data Collection: Use a single-crystal diffractometer. Process data with SHELXS for structure solution via direct methods or Patterson synthesis .
- Refinement: Apply SHELXL for least-squares refinement. Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically .
- Validation: Use PLATON (integrated in WinGX ) to check for missed symmetry, twinning, or disorder .
- Visualization: Generate ORTEP diagrams with ORTEP-3 to illustrate thermal ellipsoids and molecular geometry .
Advanced: How does hydrogen bonding influence the crystal packing of this compound?
Methodological Answer:
- Graph Set Analysis: Identify hydrogen-bonding motifs (e.g., R₂²(8) rings) using PLATON or Mercury . The ester carbonyl may act as an acceptor, while methyl groups contribute to van der Waals interactions .
- Packing Efficiency: Analyze intermolecular contacts (e.g., C-H···O) via CrystalExplorer. Weak interactions often dictate layer stacking in aromatic esters .
- Thermal Analysis: Correlate DSC/TGA data with hydrogen-bond stability; weaker bonds may lead to lower melting points .
Basic: What are the key steps in X-ray structure determination?
Methodological Answer:
- Crystal Growth: Use vapor diffusion (e.g., hexane/ethyl acetate) to obtain diffraction-quality crystals .
- Data Collection: Measure at low temperature (100 K) to minimize thermal motion. Ensure completeness > 95% and R(int) < 0.05 .
- Structure Solution: Employ SHELXD for dual-space methods if heavy atoms are absent .
- Report: Adhere to IUCr standards for tables (atomic coordinates, displacement parameters) and figures (ORTEP, packing diagrams) .
Advanced: How to validate crystal structures using software tools?
Methodological Answer:
- ADP Checks: Verify anisotropic displacement parameters in SHELXL . Unphysical values may indicate disorder or incorrect space group .
- Hirshfeld Surface Analysis: Use CrystalExplorer to quantify intermolecular interactions (% contribution from H···H, C···O contacts) .
- Twinned Data: Apply CELL_NOW to detect twinning and refine using HKLF5 format in SHELXL .
- CIF Validation: Submit to checkCIF (IUCr) to flag outliers in bond distances, angles, or R-factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
